(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane
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Description
(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane is a useful research compound. Its molecular formula is C28H31NO6 and its molecular weight is 477.557. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a piperidine ring, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C27H31NO5
- Molecular Weight : 449.5 g/mol
- CAS Number : 1217246-49-5
1. Antioxidant Activity
Compounds with similar structures to (2Z)-2 exhibit notable antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
2. Neuroprotective Effects
The piperidine component may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of benzofuran can modulate neurotransmitter systems and protect neuronal cells from apoptosis.
3. Antimicrobial Properties
Benzofuran derivatives have shown activity against various bacterial and fungal pathogens. This compound's structure suggests potential efficacy against infections, warranting further investigation into its antimicrobial mechanisms.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
In a study examining neuroprotective effects, (2Z)-2 was administered to rodents subjected to oxidative stress conditions. The results indicated a significant reduction in markers of neuronal damage and improved cognitive function compared to control groups. This suggests that the compound may exert protective effects through modulation of oxidative stress pathways.
The biological activity of (2Z)-2 is believed to involve interactions with various biological targets:
- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species.
- Neurotransmitter Modulation : By influencing neurotransmitter levels (e.g., dopamine, serotonin), the compound could mitigate neurodegeneration.
Synthesis and Structural Analysis
The synthesis of (2Z)-2 involves multi-step organic synthesis techniques that can be optimized for yield and purity. Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one;1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C4H8O2/c1-15-8-10-25(11-9-15)14-19-20(26)7-6-18-23(27)22(29-24(18)19)13-17-12-16-4-2-3-5-21(16)28-17;1-2-6-4-3-5-1/h2-7,12-13,15,26H,8-11,14H2,1H3;1-4H2/b22-13-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSLCAQLQJEOW-BWLGBDCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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